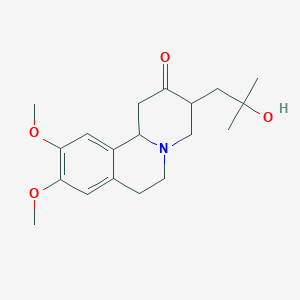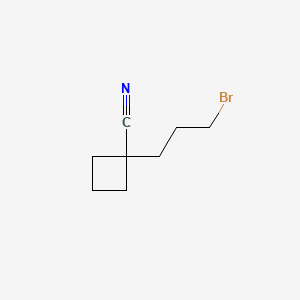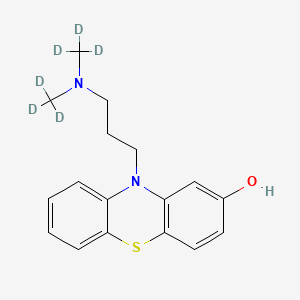![molecular formula C9H14ClNO2 B13445594 [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride CAS No. 13062-82-3](/img/structure/B13445594.png)
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes both hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride typically involves the reaction of 4-hydroxyacetophenone with appropriate reagents to introduce the azanium group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process might include steps such as purification through crystallization or distillation to remove any impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Scientific Research Applications
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and phenyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol: This compound shares a similar structure but includes an additional aminoethyl group, which can alter its chemical properties and applications.
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one:
Uniqueness
The presence of both hydroxyl and azanium groups in [1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride makes it unique compared to its analogs. These functional groups contribute to its versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
13062-82-3 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-2-4-8(11)5-3-7;/h2-6,9,11-12H,10H2,1H3;1H |
InChI Key |
AYEOOGDUDIHXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
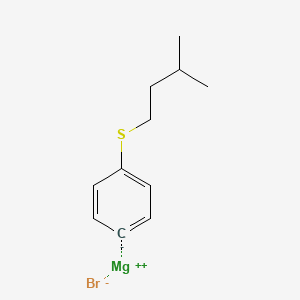
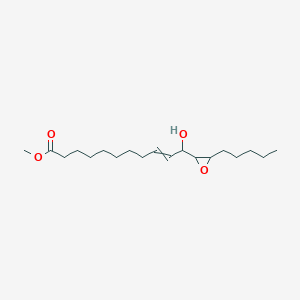
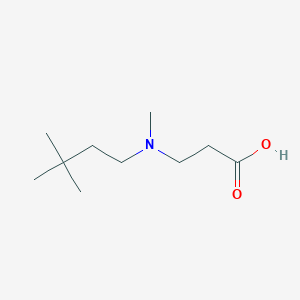
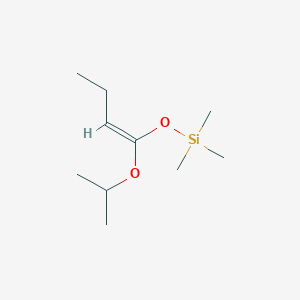
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

